Cas no 2227762-05-0 ((1R)-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol)

(1R)-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1R)-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol
- 2227762-05-0
- EN300-1783899
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- Inchi: 1S/C4H6N2OS/c1-3(7)4-2-8-6-5-4/h2-3,7H,1H3/t3-/m1/s1
- InChI Key: OFHIDRLVLLCXAD-GSVOUGTGSA-N
- SMILES: S1C=C([C@@H](C)O)N=N1
Computed Properties
- Exact Mass: 130.02008399g/mol
- Monoisotopic Mass: 130.02008399g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 80.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 74.2Ų
(1R)-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1783899-0.5g |
(1R)-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol |
2227762-05-0 | 0.5g |
$1372.0 | 2023-09-19 | ||
Enamine | EN300-1783899-1g |
(1R)-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol |
2227762-05-0 | 1g |
$1429.0 | 2023-09-19 | ||
Enamine | EN300-1783899-0.25g |
(1R)-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol |
2227762-05-0 | 0.25g |
$1315.0 | 2023-09-19 | ||
Enamine | EN300-1783899-0.05g |
(1R)-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol |
2227762-05-0 | 0.05g |
$1200.0 | 2023-09-19 | ||
Enamine | EN300-1783899-0.1g |
(1R)-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol |
2227762-05-0 | 0.1g |
$1257.0 | 2023-09-19 | ||
Enamine | EN300-1783899-5.0g |
(1R)-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol |
2227762-05-0 | 5g |
$4143.0 | 2023-06-03 | ||
Enamine | EN300-1783899-2.5g |
(1R)-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol |
2227762-05-0 | 2.5g |
$2800.0 | 2023-09-19 | ||
Enamine | EN300-1783899-10.0g |
(1R)-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol |
2227762-05-0 | 10g |
$6144.0 | 2023-06-03 | ||
Enamine | EN300-1783899-1.0g |
(1R)-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol |
2227762-05-0 | 1g |
$1429.0 | 2023-06-03 | ||
Enamine | EN300-1783899-10g |
(1R)-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol |
2227762-05-0 | 10g |
$6144.0 | 2023-09-19 |
(1R)-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol Related Literature
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1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
Additional information on (1R)-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol
Introduction to (1R)-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol
Introduction to (1R)-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol
The compound (1R)-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol, also known by its CAS number 2227762-05-0, is a versatile and intriguing molecule with a wide range of applications in various fields of chemistry and material science. This compound belongs to the class of thiadiazoles, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. The presence of the hydroxyl group (-OH) at the chiral center makes it particularly interesting for stereochemical studies and its potential use in asymmetric synthesis.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of (1R)-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol through various routes. One of the most promising methods involves the reaction of 4-aminothiadiazole with an appropriate alcohol under specific catalytic conditions. This approach not only ensures high yield but also allows for precise control over the stereochemistry at the chiral center. The ability to synthesize this compound with high enantiomeric excess has opened new avenues for its application in drug discovery and asymmetric catalysis.
The structural uniqueness of (1R)-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol lies in its thiadiazole ring system and the hydroxyl group's spatial arrangement. The thiadiazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable building block in organic synthesis. The hydroxyl group's position at the chiral center introduces additional functionality, enabling this compound to act as a versatile intermediate in the construction of complex molecules.
One of the most exciting developments involving (1R)-1-(1,2,3-thiadiazol-4-yl)ethan
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